molecular formula C20H16Br2O2 B3009302 1,5-Bis(benzyloxy)-2,4-dibromobenzene CAS No. 2172601-81-7

1,5-Bis(benzyloxy)-2,4-dibromobenzene

Cat. No. B3009302
CAS RN: 2172601-81-7
M. Wt: 448.154
InChI Key: UQAURGLQDZLUFD-UHFFFAOYSA-N
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Description

1,5-Bis(benzyloxy)-2,4-dibromobenzene is a chemical compound that belongs to the family of dibromobenzene derivatives. It is commonly used in scientific research for its unique properties and applications.

Scientific Research Applications

Synthesis of Derivatives and Complex Molecules

  • 1,5-Bis(benzyloxy)-2,4-dibromobenzene is used in the preparation of complex organic compounds. For instance, it is involved in the synthesis of 1,4-diethynylbenzene derivatives, which are characterized for their structure and potential applications (Luo Chun-hua, 2007).

Material Science and Polymer Research

  • In the field of material science, derivatives of 1,5-Bis(benzyloxy)-2,4-dibromobenzene are used in the development of conducting polymers and electrochromic materials. These materials exhibit unique properties like solubility in organic solvents, high thermal stability, and fluorescence, which are crucial for applications in organic electronics (Zhen Xu et al., 2018).

Organic Synthesis and Ligand Development

  • The compound is integral in the synthesis of various ligands and intermediates in organic chemistry. For example, its derivatives are used in the preparation of s-indacenes, which are important in organometallic chemistry and potential applications in ligand development (M. Dahrouch et al., 2001).

Advanced Synthesis and Catalytic Studies

  • It plays a role in advanced synthesis techniques, like the Suzuki coupling, which is a pivotal reaction in the field of organic chemistry. The derivatives of this compound are used to create polyphenylenes with unique properties, contributing significantly to research in catalysis and synthetic methodologies (I. Cianga et al., 2002).

Exploration of Electronic and Photophysical Properties

  • Research on 1,5-Bis(benzyloxy)-2,4-dibromobenzene derivatives also extends to exploring their electronic and photophysical properties. For instance, studies have been conducted on the structural changes upon excitation of luminescent organic bromine-substituted complexes, which is crucial for understanding the material's behavior under different physical conditions (K. Basuroy et al., 2017).

properties

IUPAC Name

1,5-dibromo-2,4-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O2/c21-17-11-18(22)20(24-14-16-9-5-2-6-10-16)12-19(17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAURGLQDZLUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(benzyloxy)-2,4-dibromobenzene

CAS RN

2172601-81-7
Record name 1,5-bis(benzyloxy)-2,4-dibromobenzene
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